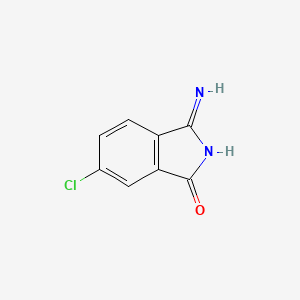
3-(5-Methylthiophen-2-yl)-2,3-dihydro-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid hydrazide with thiophosgene under controlled conditions to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene and thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of halogens or other electrophilic groups.
Aplicaciones Científicas De Investigación
3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in oxidative stress pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.
Thiadiazole derivatives: Compounds such as 2,5-dihydro-1,2,4-thiadiazole and 3,5-dimethyl-1,2,4-thiadiazole are structurally related.
Uniqueness
3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the combination of the thiophene and thiadiazole rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H9N3S2 |
|---|---|
Peso molecular |
199.3 g/mol |
Nombre IUPAC |
3-(5-methylthiophen-2-yl)-2,3-dihydro-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H9N3S2/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3,6,10H,1H3,(H2,8,9) |
Clave InChI |
XEYSIVGXKKUWGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
![2-methyl-5-[(E)-2-nitroethenyl]pyridine, E](/img/structure/B12355264.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)
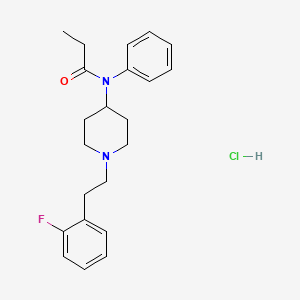
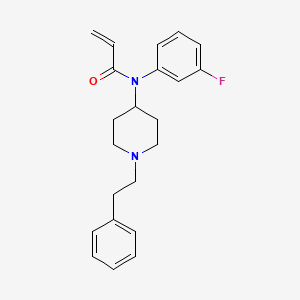
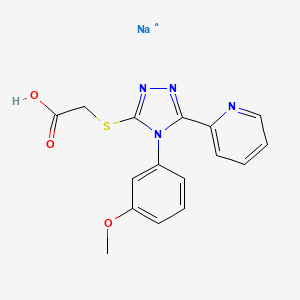

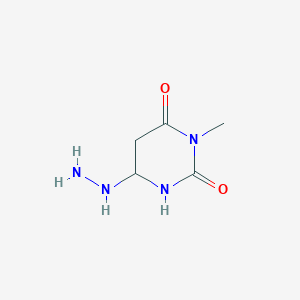
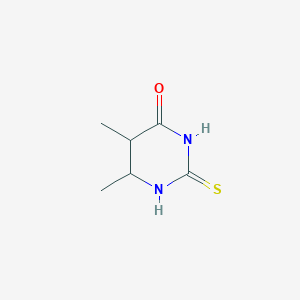
![2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355328.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one](/img/structure/B12355332.png)
